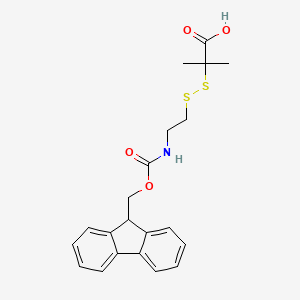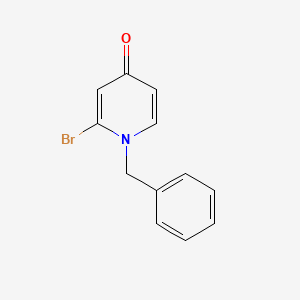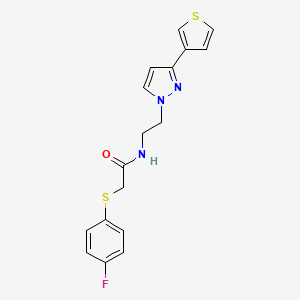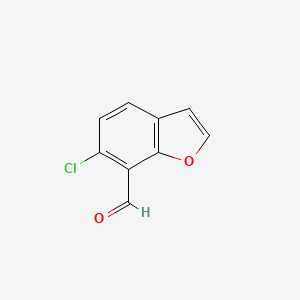amino}propanamide CAS No. 1214084-56-6](/img/structure/B2636166.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-dichlorophenyl)methylamino}propanamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a dichlorophenyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-dichlorophenyl)methylamino}propanamide typically involves multiple steps:
Formation of the Cyano Group: The starting material, 1,2-dimethylpropylamine, is reacted with a cyanating agent such as cyanogen bromide under basic conditions to introduce the cyano group.
Introduction of the Dichlorophenyl Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,3-dichlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amide Formation: The final step involves the reaction of the resulting intermediate with 2-bromo-2-methylpropionyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-dichlorophenyl)methylamino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-dichlorophenyl)methylamino}propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and dichlorophenyl moiety are likely critical for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{(2,4-dichlorophenyl)methylamino}propanamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-difluorophenyl)methylamino}propanamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{(2,3-dichlorophenyl)methylamino}propanamide is unique due to the specific positioning of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2,3-dichlorophenyl)methyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O/c1-11(2)17(4,10-20)21-16(23)12(3)22(5)9-13-7-6-8-14(18)15(13)19/h6-8,11-12H,9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAFYJQTNKADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N(C)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B2636086.png)
![1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2636089.png)


![2-(4-METHYLBENZENESULFONAMIDO)-N-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2636096.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)
![8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2636099.png)
![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2636101.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)

